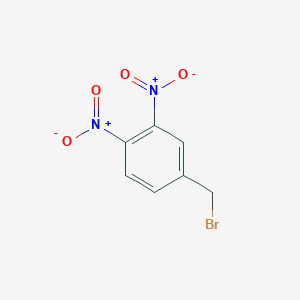![molecular formula C8H9ClN2OS B188581 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide CAS No. 75150-40-2](/img/structure/B188581.png)
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is a heterocyclic organic compound with the CAS number 75150-40-2 . It has a molecular weight of 216.69 . The IUPAC name for this compound is 2-(4-chlorophenyl)sulfanylacetohydrazide .
Molecular Structure Analysis
The molecular formula of “2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is C8H9ClN2OS . The InChI code for this compound is 1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) .Physical And Chemical Properties Analysis
“2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is a powder at room temperature . It has a melting point of 99-101°C . The compound has a boiling point of 419.4°C at 760 mmHg and a density of 1.38g/cm³ .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding protein function and for the development of new therapeutics.
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for the synthesis of more complex molecules . It can be used to introduce the (4-chlorophenyl)sulfanyl moiety into target molecules, which can be a key step in the synthesis of pharmaceuticals or agrochemicals.
Drug Discovery
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: has potential applications in drug discovery. It can be used as a precursor for the synthesis of various hydrazide derivatives, which are often screened for their pharmacological properties . These derivatives can exhibit a range of biological activities and may lead to the development of new drugs.
Material Science
In material science, this compound can be used to create new materials with specific properties. For example, it can be incorporated into polymers to impart certain characteristics such as thermal stability or resistance to degradation .
Analytical Chemistry
This compound can be employed as a reagent in analytical chemistry to detect or quantify other substances. Its reactivity with specific functional groups can be used in colorimetric assays or as a derivatization agent in chromatography .
Biochemical Research
In biochemical research, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide can be used to study enzyme mechanisms. It can act as an inhibitor or a substrate analog to probe the active sites of enzymes and understand their catalytic processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Result of Action
The molecular and cellular effects of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its targets . .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWSRUPDZKESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352725 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75150-40-2 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)






![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)



